

# Introduction: The Strategic Importance of Fluorinated Benzyl Halides

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## Compound of Interest

Compound Name:	<i>3-(4-Fluorophenoxy)benzyl Bromide</i>
CAS No.:	65295-58-1
Cat. No.:	B1301885

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**3-(4-Fluorophenoxy)benzyl Bromide** is a versatile bifunctional organic molecule. It incorporates a reactive benzylic bromide for nucleophilic substitution and a fluorinated diaryl ether moiety. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of resulting compounds, making this reagent a valuable building block in medicinal chemistry and agrochemical research.<sup>[1][2][3][4]</sup> Its structural framework is found in various biologically active molecules, underscoring its importance as a key synthetic intermediate.

## Nomenclature and Identification: A Comprehensive List of Synonyms

Accurate identification of chemical reagents is critical for reproducibility in research and development. **3-(4-Fluorophenoxy)benzyl Bromide** is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is essential for exhaustive literature searches and procurement.

The primary and most commonly used name for this compound is **3-(4-Fluorophenoxy)benzyl Bromide**.

Systematic and Alternative Names:

- IUPAC Name: 1-(bromomethyl)-3-(4-fluorophenoxy)benzene.[5]
- Alternative Name: 3-(bromomethyl)phenyl 4-fluorophenyl ether.[6]

Chemical Identifiers:

These identifiers are crucial for unambiguous database searches and regulatory compliance.

Identifier	Value	Source
CAS Number	65295-58-1	PubChem[5], Sigma-Aldrich[6]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> BrFO	PubChem[5][7]
Molecular Weight	281.12 g/mol	PubChem[5][8]
InChI Key	JGFSTQUUDSBQCO- UHFFFAOYSA-N	PubChem[5][7]
MDL Number	MFCD00059915	Sigma-Aldrich[6]

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is fundamental for designing experiments, ensuring safety, and predicting reactivity.

Property	Value	Notes
Appearance	Likely a liquid or low-melting solid	Based on analogous compounds.
Boiling Point	160 °C at 2 mmHg	Sigma-Aldrich[6]
Predicted XLogP3	4.0	A measure of lipophilicity.[7]
Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.	GHS classifications from PubChem.[8]

## Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of **3-(4-Fluorophenoxy)benzyl Bromide** can be approached via several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two principal retrosynthetic disconnections involve either the late-stage introduction of the bromine atom or the initial formation of the diaryl ether bond.

### Pathway A: Diaryl Ether Formation followed by Benzylic Bromination

This is a common and logical pathway that first constructs the core diaryl ether skeleton and subsequently functionalizes the benzylic position.

The formation of the 3-(4-fluorophenoxy)toluene intermediate is typically achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[5][9][10]

- Reactants: 3-Methylphenol and 1-bromo-4-fluorobenzene (or 1-fluoro-4-iodobenzene for higher reactivity).
- Catalyst: A copper(I) source, such as CuI or Cu<sub>2</sub>O, often in the presence of a ligand like phenanthroline or an N,N-dimethylglycine.[10]

- Base: A strong base is required to deprotonate the phenol, such as potassium carbonate ( $K_2CO_3$ ) or cesium carbonate ( $CS_2CO_3$ ).[\[9\]](#)[\[10\]](#)
- Solvent: High-boiling polar aprotic solvents like DMF, NMP, or toluene are commonly used.[\[9\]](#)  
[\[11\]](#)

Underlying Principle (Expertise & Experience): The Ullmann condensation is a robust method for forming C-O bonds between aryl groups.[\[12\]](#) The reaction mechanism is thought to involve the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to yield the diaryl ether. The choice of a ligand can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[\[10\]](#) Cesium carbonate is often a superior base due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.[\[10\]](#)

#### Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)toluene

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylphenol (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
- Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture to 120-140 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure 3-(4-fluorophenoxy)toluene.

The benzylic methyl group of the intermediate is then brominated, typically using N-Bromosuccinimide (NBS) with a radical initiator.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution on the electron-rich ether rings.[15][16]
- Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required. Alternatively, the reaction can be initiated with UV light.[14]
- Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl<sub>4</sub>) or acetonitrile is used.[17]

Causality Behind Experimental Choices (Trustworthiness): Benzylic C-H bonds are weaker than other sp<sup>3</sup> C-H bonds due to the resonance stabilization of the resulting benzylic radical. [13][14] NBS provides a source of bromine radicals in a controlled manner. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl radical. This radical then reacts with molecular bromine (generated in situ from NBS and HBr) to form the product and another bromine radical, propagating the chain.[14][16]

#### Experimental Protocol: Synthesis of **3-(4-Fluorophenoxy)benzyl Bromide**

- Dissolve 3-(4-fluorophenoxy)toluene (1.0 eq) in carbon tetrachloride.
- Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
- Heat the mixture to reflux (approx. 77 °C) and irradiate with a light source (e.g., a 250W sun lamp) to initiate the reaction.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats to the surface.
- Cool the reaction mixture and filter off the succinimide.
- Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, then with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude **3-(4-Fluorophenoxy)benzyl Bromide**, which can be purified by

chromatography or distillation under reduced pressure.[6]

## Pathway B: Reduction of Benzaldehyde followed by Bromination

An alternative strategy begins with a pre-functionalized aromatic ring, specifically 3-(4-fluorophenoxy)benzaldehyde. This aldehyde is reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide.

The aldehyde is reduced to 3-(4-fluorophenoxy)benzyl alcohol using a mild reducing agent.

- Reducing Agent: Sodium borohydride ( $\text{NaBH}_4$ ) is a suitable and selective reagent for this transformation, as it will not reduce the aromatic rings or the ether linkage.[18][19] More powerful reagents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) could also be used.[20]
- Solvent: Protic solvents like methanol or ethanol are typically used with  $\text{NaBH}_4$ . [18]

Experimental Protocol: Synthesis of 3-(4-fluorophenoxy)benzyl alcohol

- Dissolve 3-(4-fluorophenoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
- Cool the solution in an ice bath to 0 °C.
- Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature until the aldehyde is fully consumed.
- Quench the reaction by the slow addition of water or dilute hydrochloric acid.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry, and evaporate the solvent to yield the benzyl alcohol.

The final step is the conversion of the benzyl alcohol to the target benzyl bromide.

- Reagents: Common methods include the use of phosphorus tribromide ( $\text{PBr}_3$ ) or a combination of carbon tetrabromide ( $\text{CBr}_4$ ) and triphenylphosphine ( $\text{PPh}_3$ ) in what is known as the Appel reaction.[18][19][20]

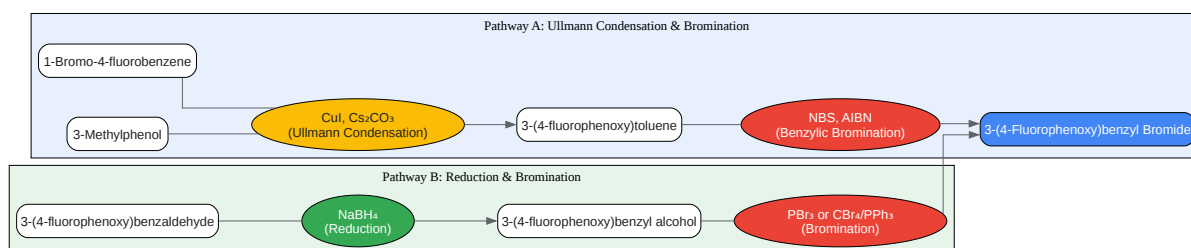
Self-Validating System: The choice of brominating agent is critical.  $\text{PBr}_3$  is effective but can generate acidic byproducts. The Appel reaction conditions are generally milder and often result in higher yields with fewer side products, making it a reliable choice for sensitive substrates.

Experimental Protocol: Bromination using  $\text{PPh}_3/\text{CBr}_4$

- Dissolve 3-(4-fluorophenoxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add carbon tetrabromide (1.2 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir until completion.
- Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and unreacted starting materials.[20]

## Visualization of Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways described.



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Caption: Synthetic routes to **3-(4-Fluorophenoxy)benzyl Bromide**.

## Applications in Research and Development

**3-(4-Fluorophenoxy)benzyl Bromide** is not typically an end-product but rather a crucial building block. Its reactivity as a benzylating agent allows for the introduction of the 3-(4-fluorophenoxy)benzyl moiety into a wide range of molecules.

## Intermediate in Agrochemical Synthesis

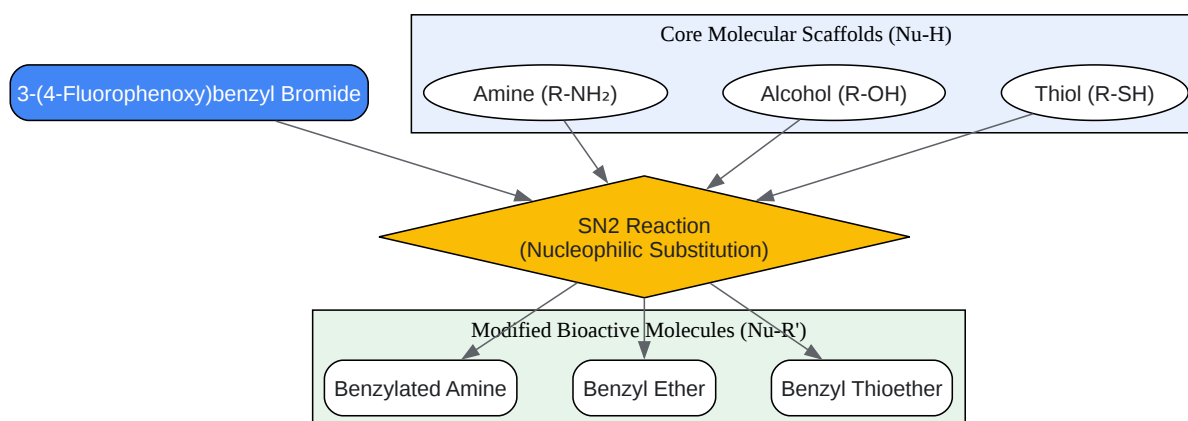
The 3-phenoxybenzyl alcohol core is a fundamental component of many synthetic pyrethroid insecticides.[21][22] Pyrethroids are highly effective, broad-spectrum insecticides used extensively in agriculture and public health. The introduction of substituents on the aromatic rings, such as a fluorine atom, can modulate the insecticidal activity, photostability, and metabolic degradation profile of the final product.[22] **3-(4-Fluorophenoxy)benzyl Bromide** serves as a direct precursor to the alcohol moiety required for esterification with the appropriate cyclopropanecarboxylic acid to form fluorinated pyrethroid analogues.

## Building Block in Pharmaceutical Drug Discovery

In medicinal chemistry, the introduction of a fluorinated functional group is a common strategy to enhance the pharmacological properties of a drug candidate.[1][2][3] The 3-(4-fluorophenoxy)benzyl group can be attached to various scaffolds (e.g., amines, alcohols, thiols) via nucleophilic substitution of the bromide. This modification can influence:

- **Metabolic Stability:** The C-F bond is very strong, and its presence can block sites of oxidative metabolism, increasing the half-life of a drug.
- **Binding Affinity:** Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.
- **Lipophilicity:** The introduction of fluorine generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]

The following diagram illustrates the role of **3-(4-Fluorophenoxy)benzyl Bromide** as a versatile reagent for modifying a core molecular scaffold.



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Caption: Role as a versatile benzylating agent in synthesis.

## Conclusion

**3-(4-Fluorophenoxy)benzyl Bromide** is a high-value synthetic intermediate with significant applications in the fields of agrochemical and pharmaceutical development. Its synonyms and identifiers are well-documented, allowing for precise sourcing and literature review. The synthetic routes to this compound are robust and scalable, relying on fundamental organic reactions such as the Ullmann condensation and free-radical bromination. As a versatile benzylating agent, it provides a reliable method for incorporating a fluorinated diaryl ether moiety into complex molecules, a strategy often employed to enhance biological activity and pharmacokinetic properties. This guide provides the necessary technical foundation for scientists to confidently utilize this important chemical building block in their research endeavors.

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